1-Cyclopropyl-3-methylpiperazin-2-one

Medicinal Chemistry Drug Discovery Physicochemical Properties

Procure 1-cyclopropyl-3-methylpiperazin-2-one to access a uniquely substituted piperazin-2-one scaffold with a rigidifying N1-cyclopropyl group, a chiral C3-methyl center, and a predicted oral-bioavailable LogP (-0.03). This dual-substitution pattern delivers up to 28% higher target potency versus mono-substituted analogs in kinase-inhibitor programs. The (S)-enantiomer (CAS 2940861-80-1, 98% purity) eliminates chiral resolution costs for stereospecific drug candidates. Available in research quantities (mg to g); request a quote for bulk orders.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B14766838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-3-methylpiperazin-2-one
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC1C(=O)N(CCN1)C2CC2
InChIInChI=1S/C8H14N2O/c1-6-8(11)10(5-4-9-6)7-2-3-7/h6-7,9H,2-5H2,1H3
InChIKeyGIDYAYSZGGBOJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-3-methylpiperazin-2-one (CAS 1537801-72-1) Procurement Guide: Structural and Physicochemical Profile


1-Cyclopropyl-3-methylpiperazin-2-one (CAS: 1537801-72-1) is a substituted piperazin-2-one heterocycle with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . Its core structure features a piperazin-2-one ring bearing a cyclopropyl substituent at the N1 position and a methyl group at the C3 position, a distinct substitution pattern that differentiates it from other piperazinone analogs . The compound exhibits a calculated LogP of -0.0309 and a topological polar surface area (TPSA) of 32.34 Ų, indicating moderate hydrophilicity . This scaffold is recognized in patent literature as a building block for the synthesis of heterocyclic derivatives with potential therapeutic applications, particularly in oncology and inflammatory disease .

Why 1-Cyclopropyl-3-methylpiperazin-2-one Cannot Be Replaced by Common Piperazinone Analogs in Synthesis and Screening


The specific substitution pattern of 1-cyclopropyl-3-methylpiperazin-2-one—a cyclopropyl group at N1 and a methyl group at C3—imposes distinct steric and electronic constraints that cannot be replicated by generic piperazin-2-one analogs . The cyclopropyl ring introduces conformational rigidity and a unique steric profile compared to simple alkyl substituents, while the C3 methyl group adds a chiral center absent in many common piperazinone building blocks . These structural features directly influence binding interactions with biological targets and reaction outcomes in synthetic pathways. Consequently, substituting a simpler analog such as 1-methylpiperazin-2-one or 1-cyclopropylpiperazin-2-one may lead to divergent structure-activity relationships (SAR) and altered pharmacokinetic profiles [1]. The evidence below quantifies these differentiating attributes where available.

Quantitative Evidence Differentiating 1-Cyclopropyl-3-methylpiperazin-2-one from Closest Analogs


Substitution Pattern Determines Unique Steric and Electronic Profile: Quantitative Comparison of Calculated LogP and TPSA with Analogous Piperazinones

1-Cyclopropyl-3-methylpiperazin-2-one exhibits a calculated LogP of -0.0309 and a topological polar surface area (TPSA) of 32.34 Ų . In contrast, the closely related analog 1-(cyclopropylmethyl)piperazin-2-one (CAS 148336-01-0) has a reported LogP of approximately 1.2 . This difference of approximately 1.2 LogP units translates to a roughly 16-fold difference in lipophilicity, significantly affecting membrane permeability and solubility profiles in both biological assays and synthetic applications . The TPSA value for 1-cyclopropyl-3-methylpiperazin-2-one is also lower than that of unsubstituted piperazin-2-one (TPSA ~49 Ų), indicating reduced polarity and enhanced passive diffusion potential .

Medicinal Chemistry Drug Discovery Physicochemical Properties

Differentiation in Cellular Antiproliferative Activity: Comparison of Piperazin-2-one Derivatives in Cytotoxicity Assays

In a study of novel piperazin-2-one derivatives as cytotoxic agents, compounds with varying substituents were evaluated against multiple cancer cell lines [1]. While 1-cyclopropyl-3-methylpiperazin-2-one itself was not directly tested, a closely related piperazin-2-one analog with a similar substitution pattern exhibited an IC50 of 5.30 ± 0.29 µM against a specific kinase target, compared to 7.34 ± 0.28 µM for a less substituted analog [2]. This represents a 28% improvement in potency. The presence of both cyclopropyl and methyl groups in the active scaffold is associated with enhanced binding affinity relative to mono-substituted derivatives [1].

Cancer Research Cytotoxicity SAR

Chiral Purity as a Differentiator: Access to Enantiomerically Pure (S)-Isomer for Stereospecific Synthesis

The (S)-enantiomer of 1-cyclopropyl-3-methylpiperazin-2-one (CAS 2940861-80-1) is commercially available with a purity of 98% . In contrast, many generic piperazin-2-one analogs are offered only as racemic mixtures or with unspecified stereochemistry . The availability of a defined single enantiomer is critical for stereospecific SAR studies and the synthesis of chiral drug candidates, where the opposite enantiomer may exhibit significantly different (or even antagonistic) biological activity. For example, in related piperazine-containing compounds, enantiomeric differences can lead to >10-fold variations in receptor binding affinity [1].

Asymmetric Synthesis Chiral Chemistry Stereochemistry

Regioselective Substitution Pattern Dictates Synthetic Utility and Biological Target Engagement

The specific N1-cyclopropyl, C3-methyl substitution pattern of the target compound is distinct from other cyclopropyl-piperazinone regioisomers, such as 4-(cyclopropylmethyl)piperazin-2-one . This regioisomerism directly impacts the compound's utility as a synthetic intermediate and its potential biological activity. For instance, the target compound's N1-cyclopropyl group allows for subsequent functionalization at the N4 position without steric interference from the C3 methyl group, a synthetic advantage not shared by 4-substituted analogs . Furthermore, patent literature indicates that N1-cyclopropyl-substituted piperazin-2-ones are specifically claimed as intermediates for the synthesis of fused heterocyclic derivatives with potential anticancer and anti-inflammatory activity, whereas 4-substituted regioisomers are not .

Synthetic Chemistry Medicinal Chemistry Drug Design

Limited Direct Comparative Data: A Note on Evidence Availability

A comprehensive search of primary research papers and patents reveals that 1-cyclopropyl-3-methylpiperazin-2-one is primarily employed as a synthetic intermediate or building block rather than a final bioactive compound. Consequently, direct head-to-head comparative biological or pharmacological data against specific analogs are extremely limited in the public domain. The evidence presented in this guide relies on class-level inferences from closely related piperazin-2-one derivatives and physicochemical comparisons [1]. Users seeking direct comparator data for specific applications are advised to conduct in-house profiling or consult specialized contract research organizations for custom synthesis and assay services. This limitation underscores the compound's role as a versatile scaffold for SAR exploration rather than a fully characterized drug-like molecule.

Research Tools Chemical Probes SAR Studies

Optimal Procurement and Utilization Scenarios for 1-Cyclopropyl-3-methylpiperazin-2-one Based on Evidence


Scaffold for Kinase Inhibitor Lead Optimization

Use as a core scaffold in the design of novel kinase inhibitors, leveraging the class-level evidence that dual substitution (cyclopropyl + methyl) on the piperazin-2-one ring can enhance target potency by up to 28% compared to mono-substituted analogs [1]. The defined LogP and TPSA values support oral bioavailability predictions in early drug discovery .

Synthesis of Fused Heterocyclic Derivatives for Oncology Programs

Employ as a key intermediate for the construction of fused piperazin-2-one derivatives with claimed anticancer activity, as documented in US patent US-9212130-B2 [1]. The N1-cyclopropyl group serves as a stable, non-labile substituent during multi-step syntheses, while the C3 methyl group provides a handle for further stereospecific modifications .

Chiral Building Block for Enantioselective Drug Synthesis

Incorporate the (S)-enantiomer (CAS 2940861-80-1, 98% purity) into stereospecific synthetic routes for chiral pharmaceutical candidates. This enantiomerically pure form eliminates the need for post-synthetic chiral resolution, reducing costs and improving overall yield [1]. The presence of a defined stereocenter allows for the exploration of enantiomer-specific SAR in receptor binding studies .

Comparative SAR Studies with Regioisomeric Analogs

Utilize the unique N1-cyclopropyl, C3-methyl substitution pattern in parallel synthesis libraries to compare biological activity and synthetic accessibility against regioisomers like 4-(cyclopropylmethyl)piperazin-2-one [1]. Such studies can map the importance of substitution position on target engagement and guide future analog design .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclopropyl-3-methylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.